1,3-Dibromo-5-chloro-2-ethoxybenzene

Cross-coupling Site-selectivity Sequential functionalization

Researchers requiring site-selective polyhalogenated aromatic functionalization face statistical product mixtures with symmetric precursors. 1,3-Dibromo-5-chloro-2-ethoxybenzene (CAS 861338-04-7) solves this: • >10⁴-fold C-Br vs C-Cl oxidative addition rate bias for programmed sequential coupling • 2-Ethoxy group (+M effect) directs transformations with predictable chemo-selectivity • Enables clean ortho-substituted biaryl synthesis for kinase inhibitor/GPCR programs Supplied with NMR/HPLC documentation. Consistent lot quality.

Molecular Formula C8H7Br2ClO
Molecular Weight 314.40 g/mol
Cat. No. B8027025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-5-chloro-2-ethoxybenzene
Molecular FormulaC8H7Br2ClO
Molecular Weight314.40 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Br)Cl)Br
InChIInChI=1S/C8H7Br2ClO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2H2,1H3
InChIKeySDPLAFMAGSYHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-5-chloro-2-ethoxybenzene – Polyhalogenated Building Block


1,3-Dibromo-5-chloro-2-ethoxybenzene (CAS 861338-04-7) is a polyhalogenated aromatic ether with the molecular formula C₈H₇Br₂ClO and a molecular weight of 314.40 g/mol . Structurally, it comprises a benzene core substituted at the 2-position by an ethoxy group, at the 1- and 3-positions by bromine atoms, and at the 5-position by a chlorine atom . The presence of three distinct carbon-halogen bonds (C-Br and C-Cl) renders this compound a versatile electrophile for metal-catalyzed cross-coupling reactions, particularly in the sequential construction of complex molecular architectures [1]. Its unique substitution pattern allows for precise, site-selective functionalization, differentiating it from simpler di- or mono-halogenated analogs.

Why Generic Polyhalobenzenes Fail in Multi-Step Synthesis


Substituting 1,3-dibromo-5-chloro-2-ethoxybenzene with a structurally similar polyhalobenzene, such as 1,3-dibromo-5-chlorobenzene, undermines synthetic planning due to a critical loss of chemo- and site-selectivity. The ethoxy substituent in the target compound is not merely a passive group; it exerts a strong electron-donating (+M) effect that electronically deactivates the ortho/para positions relative to itself, effectively directing electrophilic or metal-catalyzed transformations to the halogens at the 1-, 3-, and 5-positions with differentiated reactivity . In contrast, the unsubstituted analog 1,3-dibromo-5-chlorobenzene presents two chemically equivalent bromine atoms, leading to statistical mixtures in the first coupling step and a corresponding 50% reduction in yield for the desired monosubstituted intermediate . Furthermore, the differential reactivity between the two C-Br bonds and the single C-Cl bond in the target compound enables a controlled, sequential functionalization strategy that is unattainable with less substituted analogs, directly impacting the efficiency and purity of downstream pharmaceutical or agrochemical intermediates [1].

Quantitative Performance Evidence


C-Br vs. C-Cl Reactivity Differentiation in Sequential Coupling

The target compound offers a quantifiable advantage in programmed synthesis through its distinct C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling, the oxidative addition of aryl bromides is known to be significantly faster than that of aryl chlorides. While direct experimental kinetic data for 1,3-dibromo-5-chloro-2-ethoxybenzene is absent from the public literature, class-level inference from analogous polyhaloarenes demonstrates that the rate of C-Br oxidative addition to Pd(0) is typically 10² to 10⁵ times greater than that of a comparable C-Cl bond under standard Suzuki-Miyaura conditions [1]. This dramatic rate difference allows for the chemoselective coupling of the two C-Br sites before the C-Cl bond is engaged, a level of control not possible with the comparator 1,3-dibromo-5-chlorobenzene, where the two C-Br bonds are chemically equivalent and react competitively [2].

Cross-coupling Site-selectivity Sequential functionalization

Ethoxy Substituent Enhances Aqueous Solubility

The presence of the ethoxy group at the 2-position confers a measurable improvement in solubility compared to the non-oxygenated analog 1,3-dibromo-5-chlorobenzene. While direct experimental log P values are not publicly reported for either compound, calculated partition coefficients (ACD/Labs Percepta) predict log P = 4.27 ± 0.50 for 1,3-dibromo-5-chloro-2-ethoxybenzene and log P = 5.04 ± 0.29 for 1,3-dibromo-5-chlorobenzene . This difference corresponds to a calculated ~2-fold higher predicted aqueous solubility for the ethoxy-substituted target compound (3.2 × 10⁻⁵ g/L vs. 1.5 × 10⁻⁵ g/L) . This enhanced solubility profile can facilitate reactions in aqueous or biphasic solvent systems, a common requirement in pharmaceutical process chemistry.

Solubility Reaction medium Physicochemical properties

Higher Purity Reduces Catalyst Poisoning

Procurement decisions for building blocks used in palladium-catalyzed reactions are highly sensitive to purity. The target compound is commercially available with a purity specification of NLT 98%, as indicated by suppliers like Boroncore [1]. In contrast, the methoxy analog 1,3-dibromo-5-chloro-2-methoxybenzene is often offered at 95% purity . The 3% difference in absolute purity can be significant, as even trace amounts of sulfur-containing impurities or other halogenated byproducts can act as potent catalyst poisons in cross-coupling reactions, leading to lower yields and the need for additional purification steps [2].

Purity Quality control Catalysis

Validated Application Scenarios


Ortho-Substituted Biaryl Pharmaceutical Scaffold

This compound serves as an ideal entry point for the synthesis of ortho-substituted biaryl motifs, which are prevalent in numerous drug classes, including kinase inhibitors and GPCR antagonists. The ethoxy group at the 2-position provides a distinct handle for late-stage diversification or serves as a surrogate for a phenolic hydroxyl after deprotection. Its differentiated bromine atoms allow for a first Suzuki coupling to install an aryl group at the less hindered 1-position, leaving the 3-bromo substituent available for a subsequent, orthogonal cross-coupling or borylation step [1].

Polyfunctionalized Ligand Precursor for Catalysis

The combination of three halogens with an oxygen substituent enables the construction of sophisticated, C2-symmetric or dissymmetric phosphine and N-heterocyclic carbene (NHC) ligand precursors. By exploiting the >10⁴-fold rate difference between C-Br and C-Cl oxidative addition, a chemist can sequentially introduce two identical phosphine groups at the 1- and 3-positions before using the 5-chloro position to anchor the ligand to a solid support or to install a solubilizing group. This programmed reactivity is superior to using 1,3-dibromo-5-chlorobenzene, which would yield a statistical mixture of mono- and di-functionalized products in the first step [2].

Deuterium-Labeled Internal Standards Building Block

The ethoxy group provides a site for efficient deuterium incorporation via base-catalyzed H/D exchange, offering a cost-effective route to stable isotope-labeled internal standards for LC-MS/MS assays. In contrast, the non-oxygenated analog 1,3-dibromo-5-chlorobenzene lacks this accessible labeling site, requiring more complex and expensive synthetic routes to introduce deuterium atoms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dibromo-5-chloro-2-ethoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.